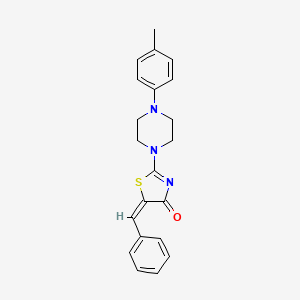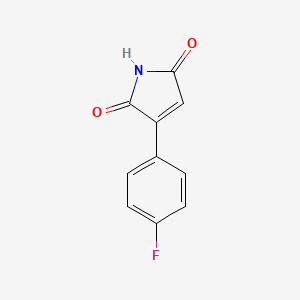
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, commonly known as FPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPD is a heterocyclic organic compound that belongs to the pyrrole family. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol.
作用机制
The mechanism of action of FPPD is not well understood. However, studies have suggested that FPPD may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the proinflammatory cytokine network.
Biochemical and Physiological Effects:
Studies have shown that FPPD possesses potent anti-inflammatory and analgesic properties. FPPD has been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). FPPD has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. In addition, FPPD has been shown to possess antinociceptive properties, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
FPPD possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized through simple and efficient methods. FPPD also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, FPPD also possesses some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its pharmacological properties fully. In addition, FPPD may possess some toxicological effects, and its safety profile needs to be carefully evaluated.
未来方向
Several future directions for the study of FPPD can be identified. First, further studies are needed to elucidate the mechanism of action of FPPD fully. Second, the potential applications of FPPD in the development of new drugs for the treatment of various inflammatory diseases need to be explored further. Third, the use of FPPD as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties needs to be investigated. Fourth, the safety profile of FPPD needs to be carefully evaluated to determine its potential toxicological effects. Finally, the use of FPPD as a hole-transporting material in organic electronics needs to be further explored.
合成方法
The synthesis of FPPD can be achieved through several methods, including the reaction of 4-fluoroaniline with maleic anhydride under reflux conditions. The reaction results in the formation of the intermediate 3-(4-fluorophenyl)-1H-pyrrole-2,5-dione, which can be further purified through recrystallization. Alternatively, FPPD can also be synthesized through the reaction of 4-fluoroaniline with maleimide under reflux conditions.
科学研究应用
FPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FPPD has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. In materials science, FPPD has been used as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties. In organic electronics, FPPD has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
属性
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
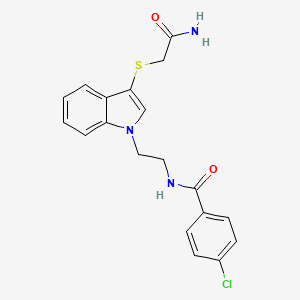
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
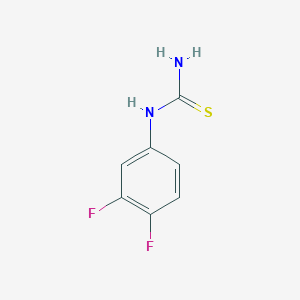
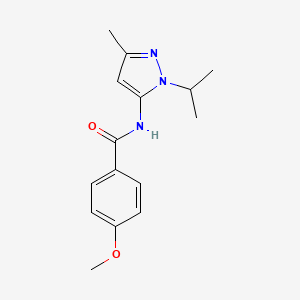
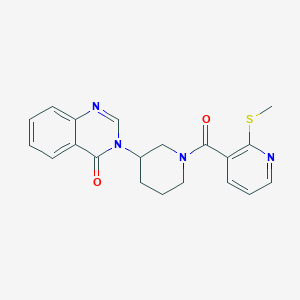
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)


![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)
